molecular formula C6H14ClNO2 B2414807 (1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride CAS No. 2137432-69-8

(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride

Cat. No. B2414807
CAS RN: 2137432-69-8
M. Wt: 167.63
InChI Key: RDYMGGVVSSPGRK-PWYMXSNASA-N
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Description

“(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride” is a chiral compound, which means it has a non-superimposable mirror image. The “1R,2S” notation indicates the configuration of the chiral centers in the molecule .


Molecular Structure Analysis

The molecular structure of a compound like “(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride” can be determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride” would depend on its functional groups. As an amine and alcohol, it could participate in a variety of reactions .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined experimentally. For example, similar compounds like menthol have a specific melting point and boiling point .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the use of the compound. For example, if it’s used as a drug, it could interact with biological receptors or enzymes .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures .

properties

IUPAC Name

(1R,2S)-4-aminocyclohexane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-4-1-2-5(8)6(9)3-4;/h4-6,8-9H,1-3,7H2;1H/t4?,5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYMGGVVSSPGRK-PWYMXSNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1N)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@@H]([C@@H]1O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-4-Aminocyclohexane-1,2-diol;hydrochloride

CAS RN

2137432-69-8
Record name rac-(1R,2S)-4-aminocyclohexane-1,2-diol hydrochloride
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